4-Hydroxy-3-octaprenylbenzoic acid
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Overview
Description
4-hydroxy-3-octaprenylbenzoic acid is a monohydroxybenzoic acid. It derives from a benzoic acid. It is a conjugate acid of a 4-hydroxy-3-octaprenylbenzoate.
Scientific Research Applications
1. Biosynthetic Applications
4-Hydroxy-3-octaprenylbenzoic acid plays a significant role in biosynthetic pathways. It has been identified as a key intermediate in ubiquinone synthesis, catalyzing the convergence of the benzoquinone ring precursor with the polyisoprenoid side chain, ultimately leading to the formation of ubiquinone. This process is crucial in energy production and cellular respiration, highlighting its importance in biological systems (Gupta & Rudney, 1985).
2. Industrial Applications
In the industrial sector, derivatives of 4-Hydroxybenzoic acid, a closely related compound, are utilized as precursors for a variety of value-added bioproducts. These include applications in food, cosmetics, and pharmacy, showcasing the versatility and potential of compounds in this chemical family for various industrial uses (Wang et al., 2018).
3. Environmental Applications
The compound has also been studied in environmental applications. For instance, it has been used in the design of molecularly imprinted polymers for the removal of emerging contaminants like metabolites of Paraben in water treatment, demonstrating its utility in environmental conservation and public health (Das et al., 2021).
4. Medical Research
In medical research, the synthesis and study of derivatives of 4-Hydroxybenzoic acid have provided insights into the formation of various drugs and their mechanisms. This includes the investigation of their antioxidant properties, which could have implications in the development of new therapeutic agents (Kucukoglu & Nadaroğlu, 2014).
Properties
Molecular Formula |
C47H70O3 |
---|---|
Molecular Weight |
683.1 g/mol |
IUPAC Name |
4-hydroxy-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzoic acid |
InChI |
InChI=1S/C47H70O3/c1-36(2)17-10-18-37(3)19-11-20-38(4)21-12-22-39(5)23-13-24-40(6)25-14-26-41(7)27-15-28-42(8)29-16-30-43(9)31-32-44-35-45(47(49)50)33-34-46(44)48/h17,19,21,23,25,27,29,31,33-35,48H,10-16,18,20,22,24,26,28,30,32H2,1-9H3,(H,49,50)/b37-19+,38-21+,39-23+,40-25+,41-27+,42-29+,43-31+ |
InChI Key |
UTIBHEBNILDQKX-LQOKPSQISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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